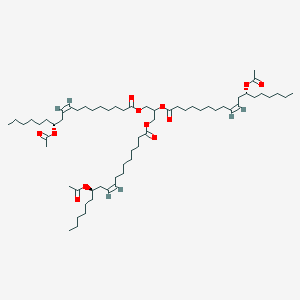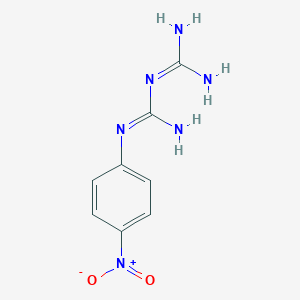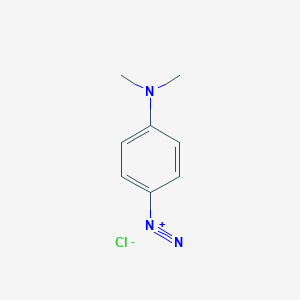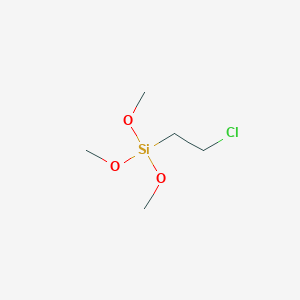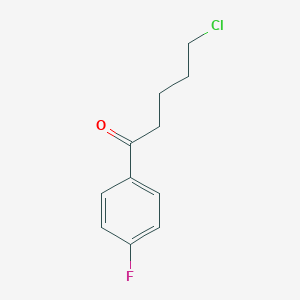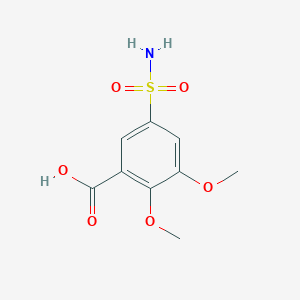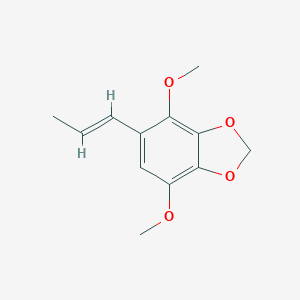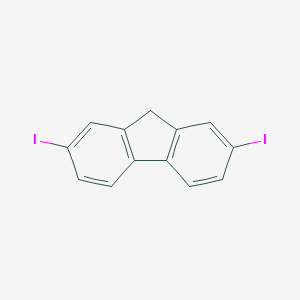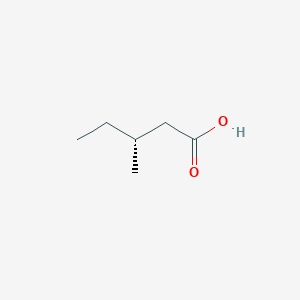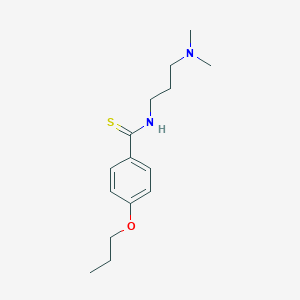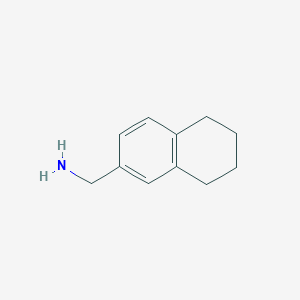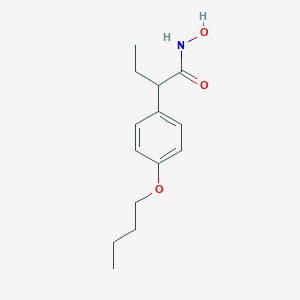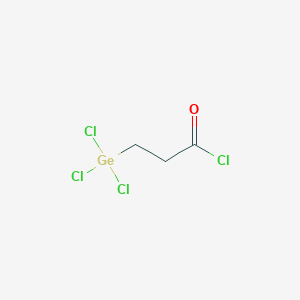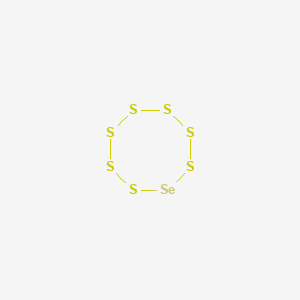
Heptasulfur selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptasulfur selenide is a chemical compound with the formula S7Se. It is also known as selenium heptasulfide or selenium heptaselenide. It is a yellowish-orange solid that is soluble in organic solvents but insoluble in water. Heptasulfur selenide has gained attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of heptasulfur selenide is not fully understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
Heptasulfur selenide has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been studied for its potential anticancer properties, as it has been found to induce apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of heptasulfur selenide is its unique properties, which make it a promising material for various applications. However, one limitation is its relatively high cost and difficulty in synthesizing it in large quantities.
Zukünftige Richtungen
1. Further studies on the potential applications of heptasulfur selenide in solar cell technology.
2. Investigation of the mechanism of action of heptasulfur selenide and its interactions with biological molecules.
3. Development of new synthesis methods for heptasulfur selenide that are more cost-effective and scalable.
4. Exploration of the potential use of heptasulfur selenide as a catalyst for various chemical reactions.
5. Investigation of the potential use of heptasulfur selenide in biomedical applications, such as drug delivery and imaging.
In conclusion, heptasulfur selenide is a promising material for various applications due to its unique properties. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
Heptasulfur selenide can be synthesized by reacting selenium powder with sulfur in the presence of a catalyst such as iodine. The reaction is carried out at a high temperature and under an inert atmosphere. The resulting product is purified by recrystallization from an organic solvent.
Wissenschaftliche Forschungsanwendungen
Heptasulfur selenide has been studied for its potential applications in various fields such as photovoltaics, electronics, and catalysis. It has been found to have excellent optical and electronic properties, making it a promising material for solar cell applications. It has also been studied as a potential catalyst for various chemical reactions.
Eigenschaften
CAS-Nummer |
17587-38-1 |
|---|---|
Produktname |
Heptasulfur selenide |
Molekularformel |
S7Se |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
heptathiaselenocane |
InChI |
InChI=1S/S7Se/c1-2-4-6-8-7-5-3-1 |
InChI-Schlüssel |
KRAJPUYILNSNMO-UHFFFAOYSA-N |
SMILES |
S1SSS[Se]SSS1 |
Kanonische SMILES |
S1SSS[Se]SSS1 |
Andere CAS-Nummern |
17587-38-1 |
Synonyme |
heptathiaselenocane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




